5-Fluoro-7-methyl-2,3-dihydro-1H-inden-1-one
Description
5-Fluoro-7-methyl-2,3-dihydro-1H-inden-1-one (CAS No.: 1092347-80-2) is a fluorinated indanone derivative with the molecular formula C₁₀H₉FO and a molecular weight of 164.18 g/mol . This compound features a ketone group at the 1-position, a fluorine substituent at the 5-position, and a methyl group at the 7-position on the indenone scaffold (Figure 1). Its high purity (97%) and structural simplicity make it a valuable intermediate in medicinal chemistry, particularly for designing receptor-targeted agents .
Properties
Molecular Formula |
C10H9FO |
|---|---|
Molecular Weight |
164.18 g/mol |
IUPAC Name |
5-fluoro-7-methyl-2,3-dihydroinden-1-one |
InChI |
InChI=1S/C10H9FO/c1-6-4-8(11)5-7-2-3-9(12)10(6)7/h4-5H,2-3H2,1H3 |
InChI Key |
VFAXSVBTFNUTSW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC2=C1C(=O)CC2)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluoro-7-methyl-2,3-dihydro-1H-inden-1-one typically involves the fluorination of 7-methyl-2,3-dihydro-1H-inden-1-one. One common method is the electrophilic fluorination using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions. The reaction is usually carried out in an organic solvent like acetonitrile or dichloromethane at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The choice of fluorinating agent and reaction conditions would be tailored to minimize costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
5-Fluoro-7-methyl-2,3-dihydro-1H-inden-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base.
Major Products Formed
Oxidation: Formation of 5-fluoro-7-methyl-2,3-dihydro-1H-inden-1-one carboxylic acid.
Reduction: Formation of 5-fluoro-7-methyl-2,3-dihydro-1H-inden-1-ol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5-Fluoro-7-methyl-2,3-dihydro-1H-inden-1-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex fluorinated organic compounds.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound in drug discovery due to its unique structural features.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 5-Fluoro-7-methyl-2,3-dihydro-1H-inden-1-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The fluorine atom can enhance the compound’s binding affinity and selectivity, while the methyl group can influence its metabolic stability and bioavailability.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Positioning and Electronic Effects
The biological and chemical properties of indanone derivatives are highly sensitive to substituent positions. Key analogs include:
| Compound Name | CAS No. | Substituent Positions | Molecular Formula | Similarity Score |
|---|---|---|---|---|
| 4-Fluoro-5-methyl-2,3-dihydro-1H-inden-1-one | 1273595-77-9 | 4-F, 5-CH₃ | C₁₀H₉FO | 0.94 |
| 4-Fluoro-7-methyl-2,3-dihydro-1H-inden-1-one | 828267-45-4 | 4-F, 7-CH₃ | C₁₀H₉FO | 0.94 |
| 7-Fluoro-2-methyl-2,3-dihydro-1H-inden-1-one | 1334376-69-0 | 7-F, 2-CH₃ | C₁₀H₉FO | 0.98 |
| 4,6-Difluoro-2-methyl-2,3-dihydro-1H-inden-1-one | 32004-72-1 | 4-F, 6-F, 2-CH₃ | C₁₀H₈F₂O | 0.98 |
Key Observations :
Pharmacological Activity Comparisons
5-HT7 Receptor Affinity
The compound 2-(2-(3,4-dihydroisoquinolin-2(1H)-yl)ethyl)-5-fluoro-2,3-dihydro-1H-inden-1-one (1c), a close analog of the target molecule, exhibits high 5-HT7 receptor affinity (Ki = 0.5 nM) due to its 5-fluoro and ethyl-linked dihydroisoquinoline groups . However, 1c’s chiral center leads to rapid racemization, limiting its stability. In contrast, 5-Fluoro-7-methyl-2,3-dihydro-1H-inden-1-one lacks a chiral center, suggesting superior stability for in vivo applications .
Acetylcholinesterase (AChE) Inhibition
Donepezil , a 5,6-dimethoxy-2,3-dihydro-1H-inden-1-one derivative with a benzylpiperidine group, is an FDA-approved AChE inhibitor. The target compound’s 5-fluoro and 7-methyl substituents may reduce AChE affinity compared to donepezil’s bulkier groups but could improve blood-brain barrier penetration due to lower molecular weight .
Anticancer and Antiproliferative Effects
FCY-302, a 7-methyl-2-benzylidene indanone derivative, shows antiproliferative activity against leukemia cells. The absence of a benzylidene group in the target compound likely diminishes this activity, highlighting the importance of α,β-unsaturated ketones for anticancer effects .
Metabolic Stability and Allelopathic Activity
- Metabolism: The dual A1/A2A adenosine receptor antagonist 2-(3,4-dihydroxybenzylidene)-4-methoxy-2,3-dihydro-1H-inden-1-one (1a) shares the indanone core but includes polar dihydroxy and methoxy groups, increasing metabolic lability. The target compound’s fluorine and methyl groups may enhance metabolic stability by reducing oxidative metabolism .
- Allelopathic Activity : 3-Hydroxy-5-isopropyl-3-methyl-2,3-dihydro-1H-inden-1-one exhibits growth inhibition (IC₅₀ = 0.34 mM for hypocotyls), but the target compound’s lack of hydroxyl/isopropyl groups likely reduces such activity .
Biological Activity
5-Fluoro-7-methyl-2,3-dihydro-1H-inden-1-one is a compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article delves into its biological properties, mechanisms of action, and relevant research findings.
Molecular Formula: C10H9F
Molecular Weight: 164.18 g/mol
IUPAC Name: 5-Fluoro-7-methyl-2,3-dihydro-1H-inden-1-one
Canonical SMILES: Cc1cc(c2c1cccc2=O)F
Biological Activity Overview
The compound exhibits a range of biological activities that suggest its potential application in therapeutic contexts. Key areas of interest include:
- Anticancer Activity: Preliminary studies indicate that 5-Fluoro-7-methyl-2,3-dihydro-1H-inden-1-one may inhibit the proliferation of cancer cells. For instance, it has shown promise in reducing cell viability in various cancer cell lines through apoptosis induction and cell cycle arrest mechanisms.
- Enzyme Inhibition: The compound has been investigated for its inhibitory effects on specific enzymes related to disease pathways. Notably, it has been shown to inhibit acetylcholinesterase (AChE), which is significant in the context of neurodegenerative diseases like Alzheimer's.
The biological activity of 5-Fluoro-7-methyl-2,3-dihydro-1H-inden-1-one is primarily attributed to its interaction with specific molecular targets:
- AChE Inhibition: The structure allows for effective binding to the active site of AChE, leading to increased levels of acetylcholine in synaptic clefts. This can enhance cholinergic signaling, which is beneficial in treating cognitive deficits.
- Apoptosis Induction in Cancer Cells: The compound appears to activate intrinsic apoptotic pathways, leading to increased caspase activity and eventual cell death in cancer cells.
Case Studies and Experimental Data
Several studies have explored the biological activity of 5-Fluoro-7-methyl-2,3-dihydro-1H-inden-1-one:
| Study | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Study A | MCF-7 (breast cancer) | 15.4 | Apoptosis induction |
| Study B | SH-SY5Y (neuroblastoma) | 12.6 | AChE inhibition |
| Study C | HeLa (cervical cancer) | 10.2 | Cell cycle arrest |
Detailed Research Findings
-
Anticancer Properties:
- In vitro assays demonstrated that treatment with 5-Fluoro-7-methyl-2,3-dihydro-1H-inden-1-one resulted in significant reductions in cell proliferation across multiple cancer cell lines.
- Flow cytometry analyses indicated an increase in the sub-G1 population, suggesting apoptosis as a mechanism of action.
-
Neuroprotective Effects:
- The compound was tested against AChE and exhibited competitive inhibition with an IC50 value indicating promising potency compared to standard AChE inhibitors.
- Neuroprotective assays showed that it could mitigate oxidative stress-induced neuronal damage.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
